Cyclohexyl diphenylthionophosphinamidate
Description
Cyclohexyl diphenylthionophosphinamidate is an organophosphorus compound characterized by a central phosphorus atom bonded to a cyclohexyl group, two phenyl rings, a thiono (S=P) group, and an amidate (P–N) moiety. These compounds are typically used in industrial synthesis, agrochemicals, or pharmaceutical intermediates due to their reactivity and stability .
Properties
CAS No. |
55549-35-4 |
|---|---|
Molecular Formula |
C18H21NPS+ |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(cyclohexylamino)-(4-phenylphenyl)-sulfanylidenephosphanium |
InChI |
InChI=1S/C18H21NPS/c21-20(19-17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17H,2,5-6,9-10H2,(H,19,21)/q+1 |
InChI Key |
RLRGJYDBKKYUHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N[P+](=S)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexyl diphenylthionophosphinamidate typically involves the reaction of cyclohexylamine with diphenylphosphorothioic chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Cyclohexylamine+Diphenylphosphorothioic chloride→Cyclohexyl diphenylthionophosphinamidate+HCl
The reaction is usually conducted in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl diphenylthionophosphinamidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexyl diphenylphosphinamidate.
Reduction: Reduction reactions can convert the thionophosphinamidate moiety to a phosphinamidate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thionophosphinamidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural and functional attributes of Cyclohexyl diphenylthionophosphinamidate with analogous organophosphorus compounds from the evidence. Key differences in substituents, molecular formulas, and reactivity are highlighted.
Table 1: Structural and Chemical Comparison
Key Findings:
Substituent Effects: this compound’s diphenyl groups likely enhance aromatic stability and steric hindrance compared to alkyl-substituted analogs like dioctyl methylphosphonate . This may reduce hydrolysis rates but increase lipophilicity.
Reactivity and Applications: Phosphonothiolates (e.g., Cyclohexyl S-2-diethylaminoethyl isopropylphosphonothiolate) exhibit sulfur-mediated reactivity, making them intermediates in nerve agent detoxification or pesticide synthesis . The target compound’s thionophosphinamidate structure may share similar thiophilic properties. Benzilic acid’s carboxylic acid moiety enables chelation and coordination chemistry, unlike phosphorus-centered compounds, which prioritize phosphorylation reactions .
Physicochemical Properties: Molecular weight and solubility trends can be inferred: this compound’s aromatic substituents may lower water solubility compared to alkylphosphonates like cyclohexyl methylphosphonate (C₇H₁₅O₃P) . The presence of a P–N bond (amidate) introduces hydrogen-bonding capability, a feature absent in phosphonofluoridates or purely ester-based phosphonates .
Notes
Limitations: Direct data on this compound are sparse in the provided evidence.
Contradictions: classifies dioctyl methylphosphonate under HS code 2B04 (industrial chemicals), whereas phosphonothiolates in fall under 2930.90 (organosulfur compounds), highlighting regulatory disparities despite structural similarities .
Research Gaps : Further studies are needed to elucidate the target compound’s toxicity, synthetic pathways, and catalytic applications.
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